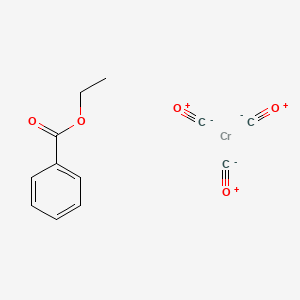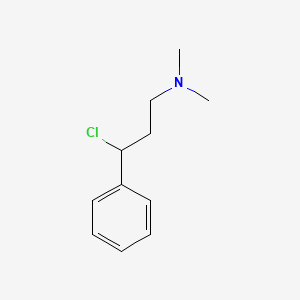
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
Vue d'ensemble
Description
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is a chemical compound with the molecular formula C11H17Cl2N . It is also known as 3-chloro-N,N-dimethyl-1-phenylpropan-1-amine hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine consists of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 234.16 .Physical And Chemical Properties Analysis
The compound has a melting point of 135-137 °C . The molecular weight of the compound is 234.16 .Applications De Recherche Scientifique
GABAB Receptor Antagonists
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is related to compounds that have been studied for their potential as GABAB receptor antagonists. Research conducted by Abbenante, Hughes, and Prager (1994) demonstrated that certain analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, can act as specific agonists of the GABA and GABAB receptors (Abbenante, Hughes, & Prager, 1994).
Nitrocyclopropane Synthesis
The compound has been used in the preparation of nitrocyclopropane. Faugeras, Luong, and Papadopoulo (1999) investigated this application, demonstrating that reacting 3-chloro-1-nitropropane with an amine in the presence of a polar, aprotic solvent can yield nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999).
N,N-Dimethylation of Amines and Nitro Compounds
This chemical also plays a role in the N,N-dimethylation of amines and nitro compounds. Zhang, Zhang, Deng, and Shi (2015) found that TiO2 supported nano-Pd catalysts could be used for the N,N-dimethylation of various amines and nitro compounds under UV irradiation, including 4-chloro-N,N-dimethylaniline (Zhang, Zhang, Deng, & Shi, 2015).
Synthesis and Antimicrobial Studies
Tayade, Shekar, and Shekar (2012) synthesized derivatives of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine for their antimicrobial properties, highlighting its significance in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).
Enzymatic N-Demethylation
Abdel-Monem (1975) studied the N-demethylation of derivatives of this compound, which was relevant to understanding the enzymatic processes in rodent liver homogenates (Abdel-Monem, 1975).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZCUHMWDKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


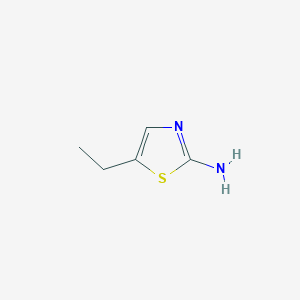
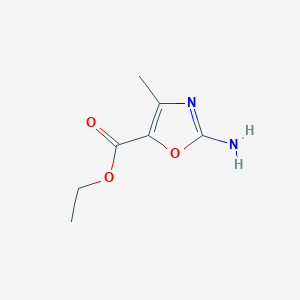
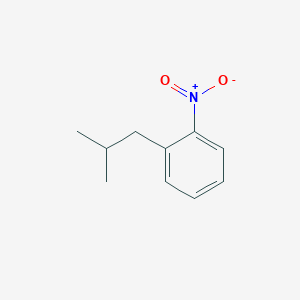
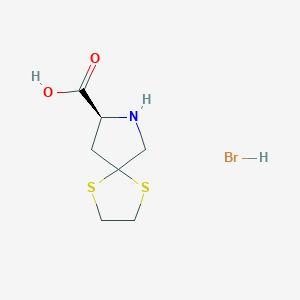
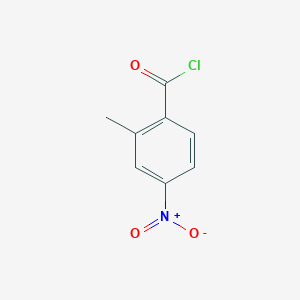
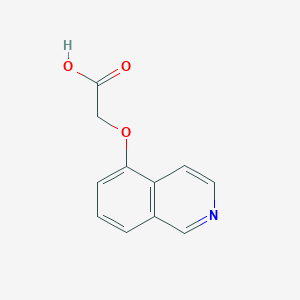
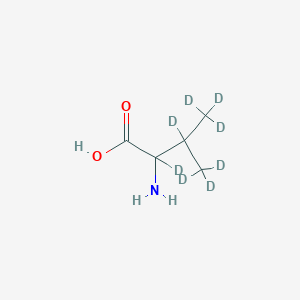
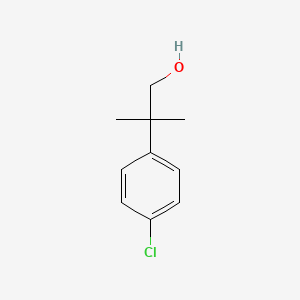
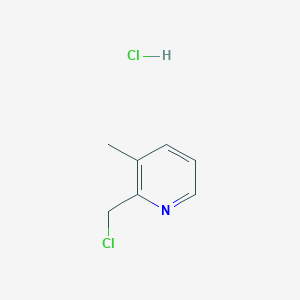
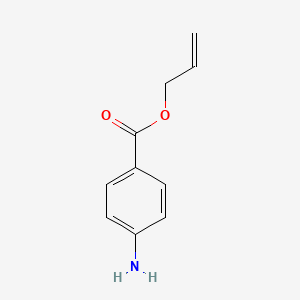
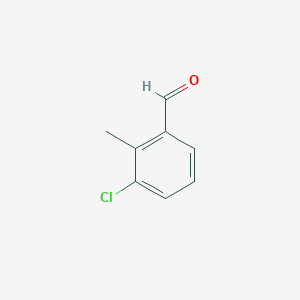
![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)
